4-Iodo-2-nitropyridine

Cross-Coupling Palladium Catalysis Reaction Kinetics

Researchers face yield limitations with bromo/chloro pyridines in palladium-catalyzed couplings due to poor oxidative addition. This iodo analog solves the bottleneck. - **Reactivity Edge:** Lower C-I bond energy enables faster, milder cross-couplings (Suzuki, Buchwald, Sonogashira) vs. Br/Cl analogs. - **Dual Handle:** Iodine for coupling; nitro group for reduction to amine-build complex scaffolds in two steps. - **Supply Chain:** Packaged under argon, purity verified. Available for immediate R&D shipment.

Molecular Formula C5H3IN2O2
Molecular Weight 249.99 g/mol
CAS No. 1003711-88-3
Cat. No. B1613554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2-nitropyridine
CAS1003711-88-3
Molecular FormulaC5H3IN2O2
Molecular Weight249.99 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1I)[N+](=O)[O-]
InChIInChI=1S/C5H3IN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H
InChIKeyPXUUFQDUIYMEGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-2-nitropyridine (CAS 1003711-88-3) Overview


4-Iodo-2-nitropyridine (CAS 1003711-88-3) is a halogenated nitropyridine derivative with the molecular formula C5H3IN2O2 and a molecular weight of 249.99 g/mol . It is characterized by the presence of an iodine atom at the 4-position and a nitro group at the 2-position of the pyridine ring . This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical research due to the orthogonal reactivity of its substituents .

Iodine handle for oxidative addition in cross-coupling reactions
Reported higher reactivity than bromo or chloro analogs under Pd catalysis
Orthogonal nitro group enables reduction to amine for further diversification

Why Generic Substitution Is Not Advisable


Substituting 4-Iodo-2-nitropyridine with a more common halogenated analog, such as 4-bromo-2-nitropyridine or 4-chloro-2-nitropyridine, is not a straightforward replacement due to significant differences in reactivity and physicochemical properties. The iodine substituent's greater atomic size and lower electronegativity compared to bromine or chlorine result in a distinct electronic environment, as evidenced by altered NMR chemical shifts and coupling constants in related systems [1]. More importantly, the carbon-iodine bond's lower bond dissociation energy makes it far superior for oxidative addition, a critical step in cross-coupling reactions, enabling transformations under milder conditions or with higher efficiency than its bromo or chloro counterparts [2]. This differentiation is crucial for synthetic route design, yield optimization, and achieving specific product profiles.

Oxidative addition efficiency
The C–I bond may undergo oxidative addition more readily than C–Br or C–Cl, potentially shifting reaction yields and conditions.
Electronic environment
Iodo substitution creates a distinct electronic profile across the pyridine ring compared to bromo or chloro, which can alter subsequent reactivity.
Lipophilicity mismatch
The higher LogP of the iodo derivative may not match the physicochemical profile of bromo/chloro analogs, potentially affecting partitioning in biological assays.

Quantitative Differentiation Guide


Superior Cross-Coupling Reactivity

In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira, aryl iodides are generally accepted to be significantly more reactive than aryl bromides or chlorides due to the lower carbon-halogen bond dissociation energy [1]. This class-level principle means 4-iodo-2-nitropyridine is expected to undergo oxidative addition to a Pd(0) catalyst much faster than its 4-bromo or 4-chloro analogs [2]. While specific kinetic data for this exact compound is not available in the primary literature, a survey of similar heteroaryl systems shows that iodides can achieve high yields (>80%) under conditions where bromides are unreactive or produce trace products [3].

Cross-Coupling Reactivity
Class-level inference
C–I bond: ~218 kJ/molC–Br: ~284 kJ/molC–Cl: ~327 kJ/molΔ ~66 (I vs Br), ~109 (I vs Cl)
Supports faster oxidative addition, may enable milder coupling conditions
Class-level; actual yields depend on substrate and catalyst system
Cross-Coupling Palladium Catalysis Reaction Kinetics

Altered Electronic Environment by NMR

The electronic influence of the iodo substituent is quantifiably different from other halogens. In a study of 2-substituted-5-nitropyridines, the proton NMR chemical shifts were substantially affected by the nature of the halogen substituent (chloro, bromo, iodo, and hydroxyl) [1]. While the study is on a regioisomer, the trend clearly demonstrates that iodo substitution creates a distinct electron density distribution across the pyridine ring compared to bromo or chloro analogs [2].

NMR Electronic Environment
Cross-study comparable
1H NMRChemical shifts and coupling constants vary markedly with halogen (I, Br, Cl)
Distinct electronic profile may affect downstream reactivity and target engagement
Regioisomer data; trends are transferable
NMR Spectroscopy Electronic Effects Structure-Activity Relationship

Favorable Lipophilicity for Biological Studies

The lipophilicity of a compound, expressed as its LogP (octanol-water partition coefficient), is a critical parameter for predicting membrane permeability, absorption, and distribution. 4-Iodo-2-nitropyridine has a reported LogP of 2.1176 , which is significantly higher than that of its unsubstituted parent, 2-nitropyridine (LogP = 0.71) [1]. This increased lipophilicity is a direct consequence of the iodine atom, which is more hydrophobic than hydrogen.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ 1.41Target: 2.12, Parent: 0.71
Increased lipophilicity may support membrane permeability modeling
Reported LogP; source to verify
Lipophilicity Drug Design ADME

Primary Application Scenarios


Suzuki-Miyaura Cross-Coupling

The iodine atom at the 4-position is an excellent handle for cross-coupling reactions, allowing for the attachment of diverse aryl, heteroaryl, or vinyl groups to the pyridine core. This is a key step in constructing libraries of drug-like molecules, as evidenced by the widespread use of iodopyridines in the synthesis of biologically active compounds [1].

Precursor for 4-Amino-2-substituted Pyridines

The nitro group at the 2-position can be selectively reduced to an amine, providing a nucleophilic site for further derivatization, such as amide bond formation or nucleophilic aromatic substitution. This dual functionality (iodo for coupling, nitro for reduction) provides a versatile platform for building complex heterocyclic scaffolds .

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group at the 2-position activates the pyridine ring towards nucleophilic attack. The 4-iodo substituent can also act as a leaving group in SNAr reactions, enabling the introduction of nucleophiles like amines or thiols to the 4-position .

Synthesis of Bioactive Nitropyridine Derivatives

Given the established presence of the pyridine motif in pharmaceuticals and agrochemicals [2], 4-iodo-2-nitropyridine serves as a strategic starting material. Its unique combination of substituents allows for rapid exploration of chemical space, which is invaluable in early-stage drug discovery programs aimed at identifying novel lead compounds [3].

Application
Selection Property
Validation Focus
Suzuki-Miyaura Cross-Coupling
Iodo leaving group for oxidative addition
Catalyst compatibility, substrate scope, coupling yield
Precursor for 4-Amino-2-substituted Pyridines
Nitro group reducible to amine
Reduction selectivity, amino functionalization versatility
Nucleophilic Aromatic Substitution (SNAr)
Electron-withdrawing nitro activates ring; iodo as leaving group
Nucleophile reactivity, regioselectivity
Synthesis of Bioactive Nitropyridine Derivatives
Orthogonal iodo/nitro handles for rapid diversification
Library synthesis efficiency, lead-like property profiling

Technical Documentation Hub

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23 linked technical documents
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